2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide
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Overview
Description
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrimidine ring, a cyclohexyl group, and an imidazolidine moiety, making it a versatile candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrimidin-2-yloxy Intermediate: This step involves the reaction of a pyrimidine derivative with an appropriate alcohol under basic conditions to form the pyrimidin-2-yloxy group.
Cyclohexyl Group Introduction: The pyrimidin-2-yloxy intermediate is then reacted with a cyclohexyl halide in the presence of a base to introduce the cyclohexyl group.
Imidazolidine Ring Formation: The cyclohexyl-pyrimidin-2-yloxy intermediate undergoes cyclization with an appropriate diamine to form the imidazolidine ring.
Carboxamide Formation: Finally, the imidazolidine intermediate is reacted with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energies and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides, acids, or bases depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide: This compound is unique due to its specific combination of functional groups.
Other Imidazolidine Derivatives: Compounds with similar imidazolidine structures but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine rings but different attached groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyrimidine ring, a cyclohexyl group, and an imidazolidine moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)imidazolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c20-13-17-8-9-19(13)14(21)18-10-2-4-11(5-3-10)22-12-15-6-1-7-16-12/h1,6-7,10-11H,2-5,8-9H2,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKZRRYGTGIUAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)N2CCNC2=O)OC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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